molecular formula C24H36N2O2 B14134534 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine CAS No. 120091-49-8

2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine

Cat. No.: B14134534
CAS No.: 120091-49-8
M. Wt: 384.6 g/mol
InChI Key: HOAGGFRICQSSLG-UHFFFAOYSA-N
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Description

2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine is an organic compound with the molecular formula C24H36N2O2 It is a derivative of pyrimidine, characterized by the presence of hexyloxy and octyloxy groups attached to the phenyl and pyrimidine rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hexyloxybenzaldehyde and 5-octyloxypyrimidine.

    Condensation Reaction: The aldehyde group of 4-hexyloxybenzaldehyde undergoes a condensation reaction with the pyrimidine derivative in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate.

    Heating: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or octyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Butyloxy)phenyl]-5-(hexyloxy)pyrimidine
  • 2-[4-(Octyloxy)phenyl]-5-(decyloxy)pyrimidine
  • 2-[4-(Methoxy)phenyl]-5-(ethoxy)pyrimidine

Uniqueness

2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine is unique due to its specific combination of hexyloxy and octyloxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science and medicinal chemistry.

Properties

CAS No.

120091-49-8

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

2-(4-hexoxyphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C24H36N2O2/c1-3-5-7-9-10-12-18-28-23-19-25-24(26-20-23)21-13-15-22(16-14-21)27-17-11-8-6-4-2/h13-16,19-20H,3-12,17-18H2,1-2H3

InChI Key

HOAGGFRICQSSLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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